2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a thiophenyl group, and a cyclopropylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-fluorophenol and 1-(thiophen-3-yl)cyclopropylmethanol. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenoxy and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
- 2-(2-bromophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
- 2-(2-methylphenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-13-3-1-2-4-14(13)20-9-15(19)18-11-16(6-7-16)12-5-8-21-10-12/h1-5,8,10H,6-7,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLBSYWKTRQHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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